molecular formula C7H2Cl4N8O B14636635 N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea CAS No. 57166-14-0

N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea

Katalognummer: B14636635
CAS-Nummer: 57166-14-0
Molekulargewicht: 356.0 g/mol
InChI-Schlüssel: DJLVJDYYTKTUFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Eigenschaften

CAS-Nummer

57166-14-0

Molekularformel

C7H2Cl4N8O

Molekulargewicht

356.0 g/mol

IUPAC-Name

1,3-bis(4,6-dichloro-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C7H2Cl4N8O/c8-1-12-2(9)15-5(14-1)18-7(20)19-6-16-3(10)13-4(11)17-6/h(H2,12,13,14,15,16,17,18,19,20)

InChI-Schlüssel

DJLVJDYYTKTUFI-UHFFFAOYSA-N

Kanonische SMILES

C1(=NC(=NC(=N1)Cl)Cl)NC(=O)NC2=NC(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea typically involves the reaction of cyanuric chloride with urea. The process begins with the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by urea under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate are used as bases to facilitate the substitution reaction.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a triazine-amine derivative, while hydrolysis yields triazine derivatives and corresponding amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is unique due to its dual triazine rings connected by a urea linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.